molecular formula C30H25NO4 B3144556 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid CAS No. 553643-52-0

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid

Cat. No.: B3144556
CAS No.: 553643-52-0
M. Wt: 463.5 g/mol
InChI Key: VSGACONKQRJFGX-UHFFFAOYSA-N
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Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative, structurally characterized by a biphenyl-4-yl group attached to the β-carbon of a propanoic acid backbone. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions . The biphenyl moiety enhances hydrophobicity and may influence molecular recognition in biological systems, making this compound valuable in drug discovery and chemical biology. Its molecular formula is C₃₂H₂₇NO₄ (molecular weight: 491.59 g/mol) , and it is typically synthesized via Fmoc-protection of the corresponding amino acid precursor, followed by coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGACONKQRJFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid, commonly referred to as Fmoc-D-Bip-OH, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C30H25NO4
  • Molecular Weight : 463.53 g/mol
  • CAS Number : 205526-38-1
  • Purity : Typically ≥95%

Fmoc-D-Bip-OH exhibits various biological activities, particularly against Gram-positive bacteria. Its mechanism of action primarily involves:

  • Disruption of Bacterial Cell Wall Synthesis : The compound interacts with bacterial membranes, leading to cell lysis.
  • Modulation of Oxidative Stress Responses : It influences pathways related to oxidative stress and osmotic balance, which are critical for bacterial survival.

Antibacterial Activity

Research indicates that Fmoc-D-Bip-OH is effective against methicillin-resistant Staphylococcus aureus (MRSA). The compound's antibacterial action is attributed to:

  • Targeting Gram-positive Bacteria : Its structure allows it to penetrate bacterial membranes effectively.
  • Concentration-dependent Interaction : The antibacterial effects are enhanced at higher concentrations, leading to a significant reduction in bacterial load in vitro and in animal models.

Table 1: Antibacterial Efficacy Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)32 µg/mL
Pseudomonas aeruginosa64 µg/mL
Streptococcus pneumoniae16 µg/mL

Case Studies

  • Study on MRSA Inhibition :
    • A study demonstrated that Fmoc-D-Bip-OH significantly inhibited MRSA growth in vitro. The compound was tested in various concentrations, showing a clear dose-response relationship.
    • In vivo studies using murine models of skin infection revealed that treatment with Fmoc-D-Bip-OH resulted in a marked decrease in bacterial colonization compared to controls.
  • Biofilm Disruption :
    • Another investigation focused on the ability of Fmoc-D-Bip-OH to disrupt biofilm formation by Staphylococcus aureus. The results indicated a significant reduction in biofilm density, suggesting potential applications in treating chronic infections associated with biofilms.

Biochemical Pathways

Fmoc-D-Bip-OH has been shown to self-assemble into hydrogels under physiological conditions. This property can be leveraged for drug delivery systems or scaffolding in tissue engineering applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected amino acids with aromatic side chains. Below is a detailed comparison with structurally analogous compounds:

Structural Variations and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid Biphenyl-4-yl C₃₂H₂₇NO₄ 491.59 High hydrophobicity; purity ≥99% (HPLC) Peptide synthesis, drug discovery
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethyl-[1,1-biphenyl]-4-yl)propanoic acid (WX150116) 3,4-Dimethyl biphenyl-4-yl C₃₂H₂₉NO₄ 491.59 Enhanced steric bulk; CAS 1379865-25-4 Structure-activity relationship studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 Purity 99.76% (HPLC); white solid SPPS intermediates
3-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)disulfaneyl)propanoic acid Disulfide-linked ethyl group C₂₂H₂₃N₂O₆S₂ 487.56 Redox-sensitive; confirmed by ¹H NMR Prodrug design
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-yl)propanoic acid Tetrazole moiety C₂₀H₁₉N₅O₄ 401.40 Acidic heterocycle; used in peptidomimetics β-catenin/T-cell factor inhibitors

Analytical Data

  • ¹H NMR : The biphenyl-4-yl compound displays aromatic proton signals at δ 7.2–7.6 ppm, distinct from alkyl-substituted analogs (e.g., o-tolyl protons at δ 2.3 ppm for methyl groups) .
  • Purity : HPLC purity exceeds 99% for most analogs, critical for pharmaceutical applications .

Key Research Findings

Steric Effects : Methyl substituents on the biphenyl ring (e.g., WX150116) improve binding affinity to hydrophobic pockets in viral glycoproteins .

Stereochemical Impact : (S)-configured analogs (e.g., o-tolyl variant) exhibit higher biological activity than racemic mixtures, emphasizing the role of chirality .

Synthetic Flexibility : The Fmoc group allows modular synthesis, enabling rapid diversification for structure-activity studies .

Q & A

Basic Research Question

  • HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to evaluate purity.
  • NMR Spectroscopy: 1H/13C NMR to confirm structural integrity (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for exact mass verification .

How does the biphenyl substituent influence the compound’s reactivity and applications?

Advanced Research Question
The biphenyl group introduces steric hindrance, which may:

  • Reduce coupling rates in SPPS, necessitating optimized conditions.
  • Enhance peptide stability by restricting conformational flexibility.
  • Impact solubility; pre-solubilization in DMF or DCM is often required. Comparative studies with phenyl or alkyl substituents can clarify structure-activity relationships .

How should researchers address low yields during synthesis involving this compound?

Advanced Research Question

  • Purification: Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product.
  • Side Reactions: Monitor for Fmoc deprotection side products (e.g., dibenzofulvene) via TLC.
  • Catalysts: Add DMAP or pyridine to accelerate carboxyl activation .

What are the stability profiles of this compound under varying storage conditions?

Advanced Research Question

ConditionStability NotesReference
Room TemperatureStable for 6–12 months if sealed and dry
Acidic/Basic MediaDecomposes; avoid pH extremes
Light ExposureStore in amber vials to prevent photodegradation

What methodologies are used to study interactions between peptides synthesized with this compound and biological targets?

Advanced Research Question

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to receptors.
  • Circular Dichroism (CD): Analyze secondary structure changes upon binding.
  • Molecular Dynamics Simulations: Predict conformational stability in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid

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